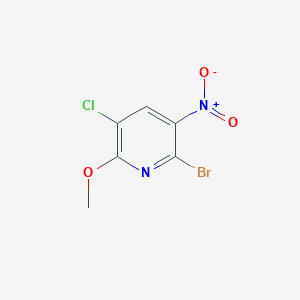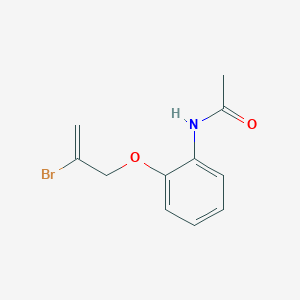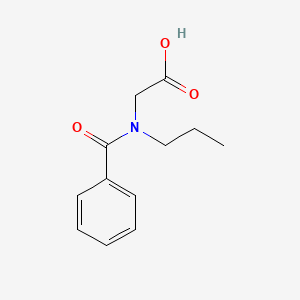
n-Benzoyl-n-propylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Benzoyl-n-propylglycine is an organic compound with the molecular formula C12H15NO3 It is a derivative of glycine, where the amino group is substituted with a benzoyl group and a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzoyl-n-propylglycine typically involves the reaction of glycine with benzoyl chloride and propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Glycine reacts with benzoyl chloride in the presence of a base to form n-Benzoylglycine.
Step 2: n-Benzoylglycine is then reacted with propylamine to form this compound.
The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
n-Benzoyl-n-propylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Benzoylpropionic acid.
Reduction: Benzylpropylglycine.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
科学的研究の応用
n-Benzoyl-n-propylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential anticonvulsant and neuroprotective properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of n-Benzoyl-n-propylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, it is believed to modulate neurotransmitter activity by enhancing inhibitory neurotransmission or inhibiting excitatory neurotransmission . The exact pathways and molecular targets are still under investigation, but it is known to affect the balance between excitatory and inhibitory signals in the nervous system.
類似化合物との比較
Similar Compounds
n-Benzoylglycine: Lacks the propyl group, making it less lipophilic.
n-Propylglycine: Lacks the benzoyl group, affecting its reactivity and biological activity.
n-Benzoyl-n-methylglycine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
n-Benzoyl-n-propylglycine is unique due to the presence of both benzoyl and propyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
2-[benzoyl(propyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO3/c1-2-8-13(9-11(14)15)12(16)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
InChIキー |
RIORURLAGZJTAR-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC(=O)O)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14903641.png)
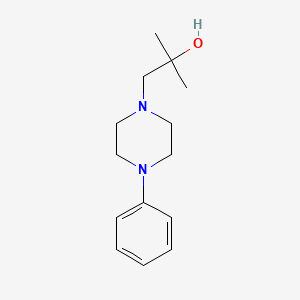
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
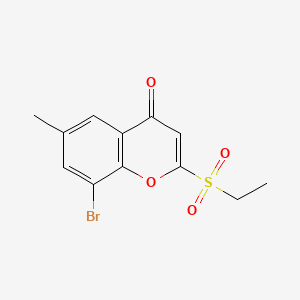
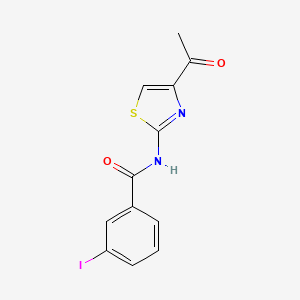
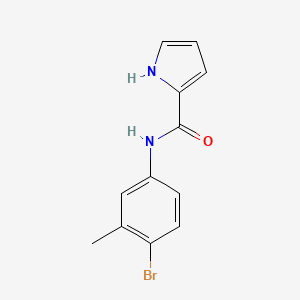
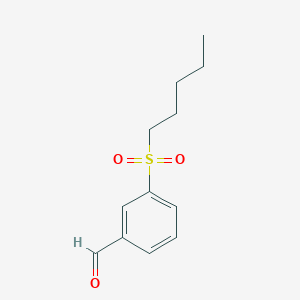
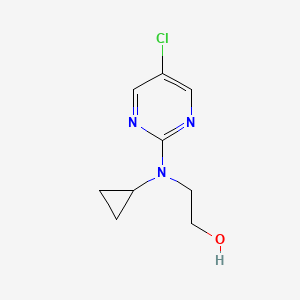
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)
![3-[(Propylamino)methyl]quinolin-2-ol](/img/structure/B14903692.png)
![Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14903704.png)
